2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and an ethenylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate typically involves the reaction of 2,2-dimethyl-1,3-benzodioxol-4-ol with ethenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxol-4-ol: A related compound with similar structural features but different functional groups.
Bendiocarb: Another carbamate compound with insecticidal properties.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Compounds with similar core structures but different substituents.
Uniqueness
2,2-Dimethyl-2H-1,3-benzodioxol-4-yl ethenylcarbamate stands out due to its unique combination of a benzodioxole ring and an ethenylcarbamate group, which imparts distinct chemical and biological properties. Its versatility in various applications further highlights its uniqueness compared to similar compounds .
Properties
CAS No. |
88310-50-3 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-ethenylcarbamate |
InChI |
InChI=1S/C12H13NO4/c1-4-13-11(14)15-8-6-5-7-9-10(8)17-12(2,3)16-9/h4-7H,1H2,2-3H3,(H,13,14) |
InChI Key |
MENKVCSUUIDDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OC(=O)NC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.